PDGFR Inhibitory Potency: Parent Scaffold vs. 5-Substituted Derivatives in the Same Cellular Assay
In a directly comparable assay measuring inhibition of endogenous PDGFR in Swiss3T3 fibroblasts, di(1H-indol-2-yl)methanone exhibits an IC50 of 1,000 nM, defining the basal potency of the unsubstituted scaffold [1]. The 5-hydroxy-substituted derivative (CHEMBL7735, D-64406) achieves an IC50 of 200 nM in the identical assay system, representing a 5-fold potency gain [2]. The 5-methoxy derivative (CHEMBL7296, compound 11) yields an IC50 of 300 nM, a 3.3-fold improvement [2]. The parent compound's quantitative deficit in potency is precisely what makes it indispensable: it is the only member of the class that reveals the unperturbed contribution of the core bis-indolyl pharmacophore to PDGFR binding, unconfounded by substituent effects.
| Evidence Dimension | PDGFR inhibition (IC50) in Swiss3T3 fibroblasts |
|---|---|
| Target Compound Data | 1,000 nM (1.00E+3 nM) |
| Comparator Or Baseline | 5-Hydroxy derivative (CHEMBL7735): 200 nM; 5-Methoxy derivative (CHEMBL7296): 300 nM |
| Quantified Difference | 5-Hydroxy: 5-fold more potent; 5-Methoxy: 3.3-fold more potent than parent |
| Conditions | Swiss3T3 fibroblasts, stimulation with PDGF (100 ng/mL), 10 min at RT, SDS-PAGE/immunoblotting readout (BindingDB/ChEMBL curated) |
Why This Matters
The parent compound is the mandatory negative control and potency baseline for any SAR study; without it, the magnitude of substituent-driven potency gains cannot be quantified.
- [1] BindingDB. BDBM50187355 (CHEMBL207483): di(1H-indol-2-yl)methanone – IC50 1.00E+3 nM, PDGFR in Swiss3T3 fibroblasts. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM6581 (CHEMBL7735): IC50 200 nM, PDGFR in Swiss3T3 fibroblasts. BDBM6573 (CHEMBL7296): IC50 300 nM, PDGFR in Swiss3T3 fibroblasts. Curated by ChEMBL. View Source
